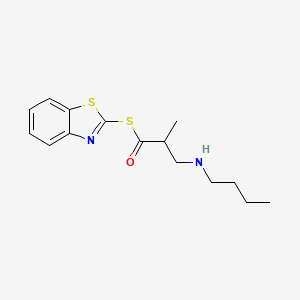
S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate typically involves the condensation of 2-aminobenzenethiol with a suitable nitrile under copper-catalyzed conditions. This method is efficient and applicable to a wide range of nitriles containing different functional groups, yielding excellent results .
Industrial Production Methods
In industrial settings, the synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. These reactions are carried out under relatively mild conditions using dimethyl formamide as the solvent .
Chemical Reactions Analysis
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cellular processes in cancer cells by interfering with signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Known for its anticonvulsant activity.
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones: Exhibits potent antibacterial properties.
N′-(1,3-Benzothiazol-2-yl)-arylamides: Demonstrates significant antibacterial activity.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate stands out due to its unique combination of a benzothiazole ring with a butylamino and methylpropanethioate group. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
921222-79-9 |
|---|---|
Molecular Formula |
C15H20N2OS2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 3-(butylamino)-2-methylpropanethioate |
InChI |
InChI=1S/C15H20N2OS2/c1-3-4-9-16-10-11(2)14(18)20-15-17-12-7-5-6-8-13(12)19-15/h5-8,11,16H,3-4,9-10H2,1-2H3 |
InChI Key |
GERQECJEGSKTAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C)C(=O)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















